![molecular formula C13H17N5O2 B2884823 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-35-1](/img/structure/B2884823.png)
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a naturally occurring stimulant that is commonly consumed by humans in the form of coffee, tea, and other beverages. It is a xanthine alkaloid that has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
The primary mechanism of action of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is its ability to block the adenosine receptors in the brain, which are responsible for promoting sleep and relaxation. By inhibiting these receptors, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione increases the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with increased arousal and improved cognitive function.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also stimulates the release of adrenaline and other stress hormones, which can lead to increased energy and improved athletic performance. In addition, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine has several advantages as a research tool, including its widespread availability, low cost, and well-established safety profile. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also some limitations to its use in laboratory experiments, including the potential for confounding effects due to individual differences in 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione metabolism and tolerance.
Direcciones Futuras
There are several areas of future research that could further advance our understanding of the effects of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione on the brain and body. These include the development of more precise methods for measuring 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione intake and metabolism, as well as the investigation of potential interactions between 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione and other substances such as alcohol and medications. Additionally, there is a need for further research into the potential therapeutic applications of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione in the treatment of neurological disorders and other health conditions.
Métodos De Síntesis
Caffeine can be synthesized in the laboratory using a variety of methods, including extraction from natural sources such as coffee beans and tea leaves, as well as chemical synthesis from precursors such as theobromine and uric acid. The most common method of synthesis involves the use of methylamine and cyanogen chloride to produce 1,3,7-trimethylxanthine, which is then converted to 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Caffeine has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, neuroscience, and physiology. It is known to have a variety of effects on the central nervous system, including increased alertness, improved cognitive function, and enhanced mood. It has also been shown to have potential therapeutic applications in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6(2)17-7(3)8(4)18-9-10(14-12(17)18)16(5)13(20)15-11(9)19/h6H,1-5H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZGDRTMFCDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

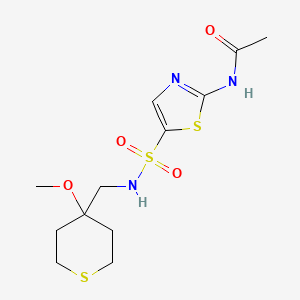
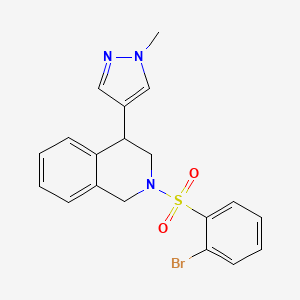


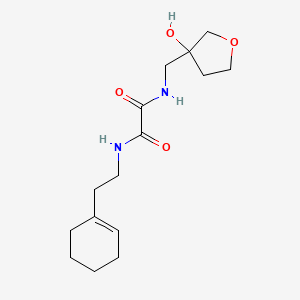
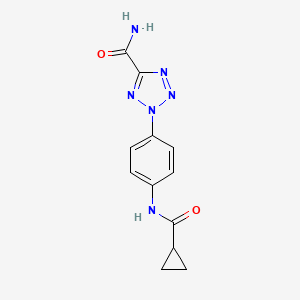
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
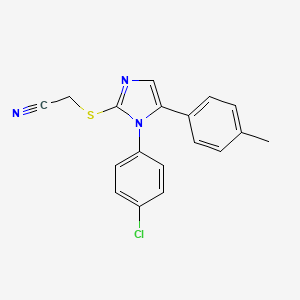
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)